REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC1C=CC(C[O:21][CH2:22][C:23]2([CH3:34])[O:27][C:26]3=[N:28][C:29]([N+:31]([O-:33])=[O:32])=[CH:30][N:25]3[CH2:24]2)=CC=1)C1C=CC=CC=1.C1(OC)C=CC=CC=1>C(Cl)Cl>[CH3:34][C:23]1([CH2:22][OH:21])[O:27][C:26]2=[N:28][C:29]([N+:31]([O-:33])=[O:32])=[CH:30][N:25]2[CH2:24]1
|
Name
|
|
Quantity
|
25.4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
2-({[4-(benzyloxy)benzyl]oxy}methyl)-2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(COCC2(CN3C(O2)=NC(=C3)[N+](=O)[O-])C)C=C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were removed
|
Type
|
ADDITION
|
Details
|
The oily residue was treated with excess solid NaHCO3
|
Type
|
ADDITION
|
Details
|
diluted with 15% MeOH/CH2Cl2 (100 mL)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution with 0-1% MeOH/CH2Cl2 firstly gave foreruns
|
Type
|
WASH
|
Details
|
further elution with 1-2% MeOH/CH2Cl2
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CN2C(O1)=NC(=C2)[N+](=O)[O-])CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC1C=CC(C[O:21][CH2:22][C:23]2([CH3:34])[O:27][C:26]3=[N:28][C:29]([N+:31]([O-:33])=[O:32])=[CH:30][N:25]3[CH2:24]2)=CC=1)C1C=CC=CC=1.C1(OC)C=CC=CC=1>C(Cl)Cl>[CH3:34][C:23]1([CH2:22][OH:21])[O:27][C:26]2=[N:28][C:29]([N+:31]([O-:33])=[O:32])=[CH:30][N:25]2[CH2:24]1
|
Name
|
|
Quantity
|
25.4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
2-({[4-(benzyloxy)benzyl]oxy}methyl)-2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(COCC2(CN3C(O2)=NC(=C3)[N+](=O)[O-])C)C=C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were removed
|
Type
|
ADDITION
|
Details
|
The oily residue was treated with excess solid NaHCO3
|
Type
|
ADDITION
|
Details
|
diluted with 15% MeOH/CH2Cl2 (100 mL)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution with 0-1% MeOH/CH2Cl2 firstly gave foreruns
|
Type
|
WASH
|
Details
|
further elution with 1-2% MeOH/CH2Cl2
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CN2C(O1)=NC(=C2)[N+](=O)[O-])CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |